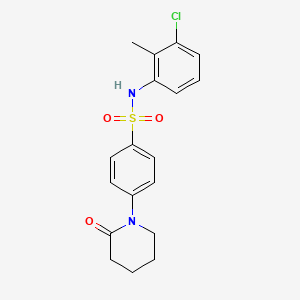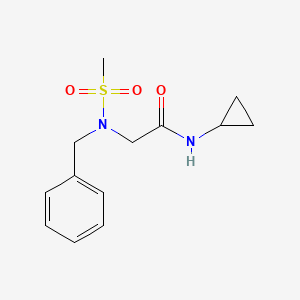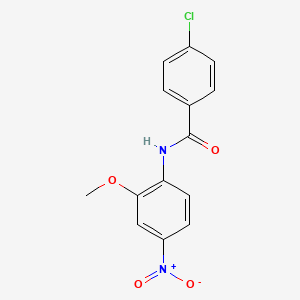![molecular formula C12H13ClN2O5 B5125387 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid, also known as CPBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid varies depending on its application. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of certain viruses and bacteria. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid acts as a herbicide by inhibiting the activity of enzymes involved in plant growth and development.
Biochemical and Physiological Effects
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to affect various biochemical and physiological processes in cells and organisms. In cancer cells, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to induce DNA damage and inhibit the activity of enzymes involved in cell proliferation. In plants, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to inhibit the activity of enzymes involved in photosynthesis and respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has several advantages for lab experiments, including its low cost and ease of synthesis. However, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Direcciones Futuras
There are several future directions for the study of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a potential anticancer, antiviral, and antibacterial agent. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a potential herbicide and fungicide. In material science, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid could be further studied as a precursor for the synthesis of metal-organic frameworks with potential applications in catalysis and gas storage. Additionally, further studies could be conducted to investigate the toxicity and environmental impact of 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid.
Métodos De Síntesis
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid can be synthesized through a multistep process. The first step involves the reaction of 3-chlorophenol with acetyl chloride to form 3-chloroacetophenone. The second step involves the reaction of 3-chloroacetophenone with hydrazine hydrate to form 3-chlorophenylhydrazine. The final step involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been tested as a potential herbicide and fungicide. In material science, 4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid has been used as a precursor for the synthesis of metal-organic frameworks.
Propiedades
IUPAC Name |
4-[2-[2-(3-chlorophenoxy)acetyl]hydrazinyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5/c13-8-2-1-3-9(6-8)20-7-11(17)15-14-10(16)4-5-12(18)19/h1-3,6H,4-5,7H2,(H,14,16)(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRDADOFVVHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(3-Chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-biphenylyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B5125311.png)
![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)



![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)